(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine
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Overview
Description
(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound that features a pyridine ring attached to an oxadiazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine and methanamine groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This is followed by the reaction with a pyridine derivative to introduce the pyridine ring. Finally, the methanamine group is introduced through a substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of biological targets and pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- (5-(Chloromethyl)pyridin-2-yl)methanamine
- (5-(Trifluoromethyl)pyridin-2-yl)methanamine
- 1,3,4-Oxadiazole-2-methanamine, 5-(2-pyridinyl)-
Uniqueness
(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of both the pyridine and oxadiazole rings, which confer specific chemical and biological properties. The combination of these rings allows for diverse interactions with biological targets, making it a versatile compound in research and development .
Properties
Molecular Formula |
C8H8N4O |
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Molecular Weight |
176.18 g/mol |
IUPAC Name |
(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)methanamine |
InChI |
InChI=1S/C8H8N4O/c9-5-7-11-8(13-12-7)6-3-1-2-4-10-6/h1-4H,5,9H2 |
InChI Key |
AKZVPWSWCHSOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)CN |
Origin of Product |
United States |
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